2-Iodo-N-(2-isopropyl-phenyl)-benzamide
CAS No.:
Cat. No.: VC1089982
Molecular Formula: C16H16INO
Molecular Weight: 365.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16INO |
|---|---|
| Molecular Weight | 365.21 g/mol |
| IUPAC Name | 2-iodo-N-(2-propan-2-ylphenyl)benzamide |
| Standard InChI | InChI=1S/C16H16INO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19) |
| Standard InChI Key | KQKGUXZOTRHTKF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
| Canonical SMILES | CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Introduction
Chemical Structure and Properties
2-Iodo-N-(2-isopropyl-phenyl)-benzamide belongs to the class of benzamide compounds characterized by an amide bond connecting an iodobenzene moiety with an isopropyl-substituted phenyl group. The chemical identity and physical properties are presented in the table below:
| Property | Value |
|---|---|
| PubChem CID | 615900 |
| Molecular Formula | C₁₆H₁₆INO |
| Molecular Weight | 365.21 g/mol |
| IUPAC Name | 2-iodo-N-(2-propan-2-ylphenyl)benzamide |
| InChI | InChI=1S/C16H16INO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19) |
| InChIKey | KQKGUXZOTRHTKF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
The compound features an ortho-iodo substitution on the benzoyl moiety and an ortho-isopropyl substitution on the phenyl group attached to the nitrogen atom of the amide linkage . This structural arrangement creates a unique three-dimensional configuration that affects its chemical behavior and potential applications.
Synthesis Methods
Several synthetic approaches can be employed to prepare 2-Iodo-N-(2-isopropyl-phenyl)-benzamide, typically involving the formation of an amide bond between 2-iodobenzoic acid derivatives and 2-isopropylaniline.
Amide Formation Chemistry
The most straightforward synthesis route involves the reaction of 2-iodobenzoic acid with 2-isopropylaniline using standard amide coupling reagents. This can be accomplished through:
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Activation of 2-iodobenzoic acid using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Formation of an activated acyl intermediate (acid chloride or mixed anhydride)
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Nucleophilic attack by 2-isopropylaniline to form the amide bond
Palladium-Catalyzed Approaches
Recent advances in organometallic chemistry have enabled alternative synthetic pathways. Palladium-catalyzed reactions represent an important methodology for the preparation of such compounds. For instance, palladium nanoparticles (Pd-PVP NPs) have been utilized in similar systems for intramolecular arylation reactions of benzamides .
The presence of the ortho-iodo substituent makes this compound a potential substrate for intramolecular cyclization reactions similar to those described for N-methyl-N-phenyl-2-iodobenzamide . Under appropriate conditions with palladium catalysts, such compounds can undergo C-H bond activation leading to the formation of heterocyclic structures.
Structural Analysis
Intermolecular Interactions
Based on the structural features of 2-Iodo-N-(2-isopropyl-phenyl)-benzamide, several key intermolecular interactions can be anticipated:
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N-H⋯O hydrogen bonding between the amide groups of adjacent molecules
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C-I⋯π(ring) halogen bonding interactions between the iodine atom and aromatic rings
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C-H⋯π interactions involving the isopropyl group and neighboring aromatic systems
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π-π stacking interactions between the aromatic rings
These non-covalent interactions collectively determine the three-dimensional architecture of the compound in the solid state and can significantly influence its physical properties and behavior in different environments.
Research Applications
Synthetic Intermediates
The compound serves as a valuable synthetic intermediate for the preparation of more complex molecular structures. The ortho-iodo substituent provides a reactive handle for various transformations:
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Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck)
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Intramolecular cyclization reactions leading to nitrogen-containing heterocycles
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Metal-halogen exchange reactions for further functionalization
In particular, the potential for intramolecular cyclization reactions is noteworthy. Under palladium catalysis, similar N-aryl-2-iodobenzamides undergo C-H bond activation and intramolecular arylation to form phenanthridinone derivatives . The positioning of the isopropyl group in 2-Iodo-N-(2-isopropyl-phenyl)-benzamide introduces a unique steric environment that could lead to interesting selectivity patterns in such transformations.
Comparison with Related Compounds
Structural Analogs
To better understand the properties and potential applications of 2-Iodo-N-(2-isopropyl-phenyl)-benzamide, it is valuable to compare it with structurally related compounds. The table below presents a comparison of key features:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-Iodo-N-(2-isopropyl-phenyl)-benzamide | C₁₆H₁₆INO | 365.21 | Isopropyl group at ortho position of aniline component |
| 2-Iodo-N-(4-isopropylphenyl)benzamide | C₁₆H₁₆INO | 365.21 | Isopropyl group at para position of aniline component |
| 2-Iodo-N-isopropylbenzamide | C₁₀H₁₂INO | 289.11 | Isopropyl directly attached to amide nitrogen |
| N-(4-iodo-2-isopropylphenyl)-2-methylbenzamide | C₁₇H₁₈INO | 379.24 | Iodine on aniline component, methyl on benzoyl component |
| Benzamide, 2-iodo-6-methyl-N-(2-methylphenyl)- | C₁₅H₁₄INO | 351.18 | Methyl groups at different positions |
The positional isomerism of the isopropyl group (ortho vs. para) represents a significant structural variable that can influence the compound's physical properties, reactivity patterns, and biological activities .
Reactivity Differences
The positioning of the isopropyl group at the ortho position in 2-Iodo-N-(2-isopropyl-phenyl)-benzamide introduces unique steric and electronic effects:
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The ortho-isopropyl group may hinder rotation around the N-aryl bond, potentially locking the molecule in specific conformations
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This conformational restriction could impact the accessibility of the iodine atom for reactions
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The steric bulk near the amide nitrogen may influence hydrogen bonding patterns
In contrast, compounds with para-isopropyl substitution, such as 2-iodo-N-(4-isopropylphenyl)benzamide, would have greater conformational flexibility around the N-aryl bond, potentially leading to different reactivity profiles and crystal packing arrangements.
Analytical Characterization
Standard analytical techniques can be employed to characterize 2-Iodo-N-(2-isopropyl-phenyl)-benzamide:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information:
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¹H NMR spectroscopy would show characteristic signals for:
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The isopropyl methyl groups (typically a doublet around δ 1.2-1.4 ppm)
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The isopropyl methine proton (multiplet around δ 3.0-3.5 ppm)
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The amide N-H proton (broad singlet around δ 8.0-9.0 ppm)
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Complex aromatic patterns reflecting the two differently substituted aromatic rings
-
-
¹³C NMR would reveal the characteristic carbonyl carbon signal (around δ 165-170 ppm) and distinct patterns for the aromatic carbons
Infrared (IR) spectroscopy would show distinctive bands for:
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The N-H stretching vibration (around 3300-3400 cm⁻¹)
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The C=O stretching of the amide group (around 1640-1660 cm⁻¹)
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C-I stretching (around 500-600 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would reveal a molecular ion peak at m/z 365 corresponding to the molecular weight, with characteristic fragmentation patterns including the loss of the isopropyl group and cleavage of the amide bond.
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